molecular formula C8H12O2 B12443454 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one CAS No. 53696-32-5

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Cat. No.: B12443454
CAS No.: 53696-32-5
M. Wt: 140.18 g/mol
InChI Key: ACLOTXWRIQLMEM-UHFFFAOYSA-N
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Description

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O2 It is a cyclohexenone derivative characterized by a hydroxyl group at the third position and two methyl groups at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the keto-enol isomerization of 4,4-dimethylcyclohexane-1,3-dione. This reaction can be catalyzed by iridium under mild conditions, leading to the formation of the desired product with high chemo-, regio-, and enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Reaction Mechanism

This reaction involves Ir-catalyzed allylic substitution with allylic carbonates (e.g., (E)-cinnamyl methyl carbonate) under chiral ligand control. The enolate intermediate formed via keto-enol tautomerization undergoes nucleophilic attack at the allylic position, forming substituted cyclohexenones with high regio- and enantioselectivity .

Key Reaction Conditions

  • Catalyst : [Ir(COD)Cl]₂ with phosphoramidite ligands (e.g., L1 , L2 )

  • Base : CsF or Cs₂CO₃

  • Solvent : Toluene or dichloromethane (DCM)

  • Temperature : −20 °C to 25 °C

Ligand Screening Results

LigandYield (%)ee (%)
L1 30–7589–95
L2 65–7880–85
L3 3075
L4/L5

*Ligands L4 and L5 showed no activity under tested conditions .

Knoevenagel-Michael Cascade Reactions

This pathway involves a multicomponent reaction with aromatic aldehydes and C–H activated compounds (e.g., 1,3-cyclohexanedione) catalyzed by g-C₃N₄·SO₃H . The reaction proceeds via Knoevenagel condensation followed by Michael addition, forming bis-cyclohexanediones .

Reaction Pathway

  • Aldehyde activation : g-C₃N₄·SO₃H activates the aldehyde carbonyl.

  • Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate.

  • Michael addition : Addition of a second equivalent of 1,3-cyclohexanedione.

  • Tautomerization : Keto-enol equilibration to stabilize the product.

Optimization Data

Catalyst (mg)SolventTime (h)Yield (%)
15 (g-C₃N₄·SO₃H)EtOH/H₂O (1:1)9–1265–94

The catalyst can be reused up to six cycles without significant loss in activity .

Condensation Reactions

The compound participates in aromatic aldehyde condensations , forming biologically active derivatives. For example, reactions with substituted benzaldehydes yield bis-dimedones or bis-cyclohexanediones with antimicrobial properties .

Example Reaction

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one reacts with 3-chlorobenzaldehyde to form 2,2’-((3-chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) via a Knoevenagel-Michael cascade.

Oxidation/Reduction

The hydroxyl and ketone groups enable redox transformations. For instance, oxidation of the hydroxyl group can generate quinones, while ketone reduction may yield secondary alcohols.

Substitution Reactions

The allylic position undergoes nucleophilic substitution under metal-catalyzed conditions (e.g., Ir, Pd), as seen in allylic alkylation or amination reactions .

Structural Influences on Reactivity

The quaternary carbon at C4 and C6 positions stabilizes intermediates, enhancing regioselectivity in allylic substitution. The hydroxyl group participates in hydrogen bonding , influencing reaction pathways and product stability .

Analytical Characterization

Key techniques include:

  • ¹H NMR : Detects hydroxyl (δ 10–12 ppm) and allylic protons (δ 4–6 ppm).

  • ¹³C NMR : Identifies carbonyl carbons (δ 180–220 ppm) and quaternary carbons.

  • Chiral HPLC : Monitors enantiomeric excess (ee) in asymmetric reactions .

This synthesis-focused analysis highlights the versatility of This compound in metal-catalyzed transformations and multicomponent reactions, supported by robust catalytic systems and green chemistry principles.

Scientific Research Applications

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the enone structure play crucial roles in its reactivity and interactions with other molecules. The compound can participate in hydrogen bonding, nucleophilic addition, and other chemical processes that contribute to its effects .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but lacks the hydroxyl group at the third position.

    3,5-Dimethyl-2-cyclohexen-1-one: Similar structure with different methyl group positions.

    3-Methyl-2-cyclohexenone: Similar structure with a single methyl group.

Uniqueness

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Biological Activity

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, a compound belonging to the class of cyclohexenones, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Formula: C10H14O2
Molecular Weight: 170.22 g/mol
IUPAC Name: this compound
CAS Number: 53696-32-5

Biological Activities

This compound exhibits various biological activities, including:

  • Antioxidant Activity: The compound has shown significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, contributing to cellular protection against damage .
  • Antimicrobial Effects: It has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential: Research indicates that this compound may possess anticancer properties. Mechanistic studies suggest that it induces apoptosis in cancer cells through the modulation of specific signaling pathways .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which is significant in cancer therapy.
  • Receptor Modulation: It has been observed to interact with specific receptors that mediate cellular responses to external stimuli.
  • Oxidative Stress Modulation: By acting as an antioxidant, it helps maintain redox balance within cells .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Borisova et al. (2018)Demonstrated significant antioxidant activity in cell cultures .
Sughanya & Sureshbabu (2012)Reported antimicrobial effects against various pathogens .
Yang et al. (2011)Investigated anticancer mechanisms through apoptosis induction .

Properties

CAS No.

53696-32-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-hydroxy-4,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-8(2)4-3-6(9)5-7(8)10/h5,10H,3-4H2,1-2H3

InChI Key

ACLOTXWRIQLMEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C=C1O)C

Origin of Product

United States

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